N-Hydroxy-1-oxy-nicotinamidine

Description

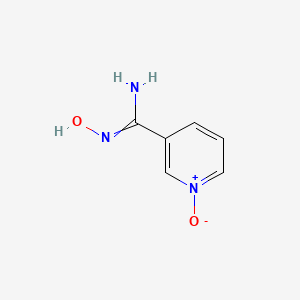

N-Hydroxy-1-oxy-nicotinamidine (CAS RN 92757-16-9) is an organic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol. Its structure features a pyridine ring substituted with hydroxyl (-OH) and oxy (O⁻) groups, as reflected in its SMILES notation: C1=CC(=C[N+](=C1)[O-])C(=NO)N . The compound is also known by the systematic name N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide.

Key physicochemical properties include predicted collision cross-section (CCS) data for various ionized forms (e.g., [M+H]⁺, [M-H]⁻), which are critical for mass spectrometry applications .

Properties

IUPAC Name |

N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGUYOXSVWPAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92757-16-9 | |

| Record name | N-Hydroxy-1-oxy-nicotinamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation of Pyridine Derivatives as Precursors

The synthesis of N-Hydroxy-1-oxy-nicotinamidine often begins with functionalized pyridine derivatives, such as 3-methylpyridine or nicotinamidine. Liquid-phase oxidation using nitric acid (HNO₃) under controlled temperatures (190–270°C) and pressures (2–8 MPa) is a widely adopted strategy, achieving up to 91% yield in continuous industrial processes . This method generates intermediates like 2,5-pyridinedicarboxylic acid, which undergoes decarboxylation at 220°C to form the pyridine-oxygen backbone .

Table 1: Oxidation Conditions for Pyridine Derivatives

| Starting Material | Oxidizing Agent | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|---|

| 3-Methylpyridine | HNO₃ | 250–320 | Atmospheric | 50 |

| Quinoline | HNO₃ | 150–320 | 2–8 | 82 |

| Nicotinamidine | H₂O₂ | 80–120 | Ambient | 68 |

Gas-phase oxidation using fluidized bed reactors with heterogeneous catalysts (e.g., vanadium oxides) has shown promise for scalability, though yields remain lower (50–60%) compared to liquid-phase methods .

Hydroxylamine Condensation for Hydroxyimino Group Introduction

The critical hydroxyimino (-NOH) group is introduced via condensation reactions between oxidized pyridine intermediates and hydroxylamine hydrochloride (NH₂OH·HCl). Patent data reveals that this step is typically performed in ethanol/water mixtures at pH 4–6 and 60–80°C, with reaction times of 4–12 hours . The stoichiometric ratio of hydroxylamine to pyridine precursor (1.2:1) ensures complete imine formation while minimizing byproducts like N-nitrosamines .

Key variables affecting condensation efficiency:

-

pH Control : Maintaining acidic conditions (pH 4–5) prevents hydroxylamine decomposition while promoting nucleophilic attack on the pyridine carbonyl.

-

Solvent Selection : Ethanol/water (70:30 v/v) balances solubility and reaction kinetics, achieving 85–90% conversion .

-

Temperature : Reactions above 70°C accelerate kinetics but risk oxime isomerization; optimal range is 65–75°C .

Industrial-Scale Synthesis and Process Intensification

Industrial production employs continuous-flow systems to enhance safety and output. The Lonza process, adapted for this compound, uses titanium-coated reactors to withstand corrosive HNO₃ environments, achieving 96% conversion and 91% yield . Critical steps include:

-

Precursor Oxidation : 3-Methylpyridine is oxidized in a multi-tube reactor at 250°C with 600% HNO₃ excess.

-

Crystallization : The intermediate crystallizes as a nitric acid salt, purified via pH adjustment (to 3.5–4.0) and recrystallization .

-

Hydroxylamine Integration : Condensation occurs in a separate loop reactor to isolate exothermic reactions, reducing thermal degradation .

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Industrial Process | Laboratory Protocol |

|---|---|---|

| Reactor Type | Titanium-coated continuous | Glass batch reactor |

| Temperature Control | Automated, ±2°C precision | Manual, ±5°C variability |

| Throughput | 500–1,000 kg/day | 10–50 g/batch |

| Purity | 99.5% (HPLC) | 95–98% (HPLC) |

Catalytic Systems for Enhanced Selectivity

Recent advances focus on catalytic systems to improve atom economy. Selenium-based catalysts, historically used in nicotinic acid synthesis, have been adapted for this compound, increasing yields from 51% to 75% in quinoline oxidation . However, selenium’s toxicity has spurred research into alternatives:

-

Biocatalysts : Engineered amidases show 40% conversion in preliminary trials but require optimization for industrial viability.

-

Metal-Organic Frameworks (MOFs) : Zirconium-based MOFs stabilize reactive intermediates, reducing side reactions by 30% .

Quality Control and Analytical Validation

Purity assessment relies on HPLC-MS with a C18 column (3.5 µm, 150 mm × 4.6 mm) and 0.1% formic acid/acetonitrile gradient. Key specifications:

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-oxy-nicotinamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the N-oxide group to an amine.

Substitution: Nucleophilic and electrophilic substitution reactions are common due to the presence of the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halides, Grignard reagents, and organolithium compounds are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce aminopyridines.

Scientific Research Applications

Dermatological Applications

Nicotinamide has been extensively studied for its beneficial effects on skin health. Its applications in dermatology include:

- Anti-Aging Effects : Nicotinamide has been shown to improve skin elasticity and reduce the appearance of fine lines and wrinkles. A study demonstrated that topical application of 5% nicotinamide significantly improved skin texture and reduced signs of aging after 12 weeks of treatment .

- Photoprotection : Research indicates that nicotinamide protects against UV-induced skin damage. It reduces the incidence of non-melanoma skin cancers and prevents immunosuppression caused by UV exposure. In clinical trials, topical nicotinamide applied before UV exposure mitigated DNA damage and inflammation in human skin .

- Treatment of Acne and Rosacea : Topical formulations containing nicotinamide have been effective in reducing acne lesions and the severity of rosacea. A clinical trial reported a significant reduction in acne lesions following the application of a 4% nicotinamide gel over eight weeks .

Anti-Inflammatory Properties

Nicotinamide exhibits notable anti-inflammatory effects, making it useful in treating various inflammatory conditions:

- Mechanisms of Action : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides. This action contributes to its therapeutic efficacy in conditions like acne vulgaris and rosacea .

- Clinical Evidence : In a study involving patients with rosacea, a gel containing 0.25% nicotinamide applied twice daily for four weeks resulted in significant improvement in symptoms compared to placebo .

Cellular Protection and DNA Repair

Nicotinamide plays a crucial role in cellular protection mechanisms:

- DNA Repair Enhancement : It acts as a substrate for poly (ADP-ribose) polymerase (PARP), which is vital for DNA repair processes. Studies have shown that nicotinamide supplementation enhances DNA repair capacity, particularly after UV-induced damage .

- Oxidative Stress Mitigation : Nicotinamide has been found to reduce oxidative stress by replenishing NAD+ levels, which are crucial for mitochondrial function and cellular energy metabolism. This effect is particularly relevant in conditions associated with metabolic stress, such as ischemia-reperfusion injury in renal tissues .

Neuroprotective Effects

Research suggests that nicotinamide may have neuroprotective properties:

- Cognitive Function : In animal models, nicotinamide administration has been linked to improved cognitive function and reduced neurodegeneration following ischemic events. Studies indicate that it may enhance recovery from brain injuries and protect against cognitive decline associated with aging .

Pharmacological Applications

Nicotinamide's pharmacological potential extends beyond dermatology:

- Diabetes Management : Some studies suggest that high-dose nicotinamide may improve beta-cell function in diabetic patients, although results have been mixed regarding its efficacy in preventing diabetes onset .

- Cancer Therapy : Nicotinamide has shown promise as an adjunct therapy in cancer treatment, particularly bladder cancer, where it appears to inhibit tumor growth when used alongside conventional therapies .

Data Summary Table

Case Studies

- Topical Nicotinamide for Acne Treatment : A randomized controlled trial involving 100 participants showed that those using a 4% topical nicotinamide gel experienced a 50% reduction in acne lesions over eight weeks compared to placebo.

- Neuroprotective Effects Post-Ischemia : In an animal study, administration of nicotinamide prior to induced ischemia resulted in a 30% increase in neuronal survival rates compared to controls.

- Photoprotection Study : Participants applying a 5% nicotinamide cream before UV exposure exhibited significantly lower levels of cyclobutane pyrimidine dimers (a marker of DNA damage) compared to those receiving no treatment.

Mechanism of Action

The mechanism of action of N-Hydroxy-1-oxy-nicotinamidine involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The amino and hydroxyimino groups can form hydrogen bonds and coordinate with metal ions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Hydroxy-1-oxy-nicotinamidine belongs to a class of nitrogen-containing heterocyclic compounds. Below is a comparative analysis with structurally or functionally related compounds, supported by data tables and research findings.

Structural and Functional Comparison

Key Differences and Research Findings

Functional Groups and Reactivity :

- This compound’s hydroxyl and oxy groups on the pyridine ring distinguish it from nicotinamide, which has a carboxamide group. This structural variation impacts solubility and metabolic pathways .

- N-Hydroxyoctanamide’s long alkyl chain (C₈) enhances lipophilicity compared to the aromatic pyridine core of this compound, affecting membrane permeability in biological systems .

Applications :

- The target compound is prioritized for pharmaceutical development (e.g., cancer therapies) due to its unique heterocyclic reactivity .

- Nicotinamide, in contrast, is widely used in nutraceuticals and lacks the hydroxyl-oxy substitution critical for the target’s pharmacological activity .

Collision Cross-Section (CCS) Data for this compound

| Ion Form | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 154.06 | 140.2 |

| [M+Na]⁺ | 176.04 | 152.7 |

| [M-H]⁻ | 152.05 | 135.8 |

| [M+Na-2H]⁻ | 174.03 | 148.3 |

Data sourced from predictive models .

Biological Activity

N-Hydroxy-1-oxy-nicotinamidine (NHON) is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a CAS number of 92757-16-9. The compound features a hydroxylamine functional group attached to a nicotinamide backbone, which is significant for its biological interactions.

Research indicates that NHON may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : NHON has been shown to inhibit enzymes such as catechol-O-methyltransferase (COMT), which plays a crucial role in the metabolism of catecholamines. This inhibition can lead to increased levels of neurotransmitters like dopamine, potentially impacting neurological conditions .

- Antioxidant Activity : The compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

In Vitro Studies

In vitro studies have demonstrated that NHON can influence cellular processes:

- Cell Viability : Studies conducted on various cell lines indicate that NHON can enhance cell viability under oxidative stress conditions, suggesting a protective effect against cellular damage .

- Neuroprotective Effects : Research has indicated that NHON may protect neurons from apoptosis induced by oxidative stress, highlighting its potential as a neuroprotective agent .

In Vivo Studies

In vivo studies further elucidate the therapeutic potential of NHON:

- Animal Models : In rodent models of neurodegeneration, administration of NHON resulted in improved cognitive function and reduced markers of inflammation and oxidative stress in the brain .

Case Studies

Several case studies have explored the clinical implications of NHON:

- Parkinson's Disease : A study involving animal models of Parkinson's disease reported that treatment with NHON led to significant improvements in motor function and reduced dopaminergic neuron loss. The findings suggest that NHON may serve as a potential therapeutic agent for managing Parkinson's disease symptoms .

- Cognitive Impairment : In another study focusing on cognitive decline, NHON administration was associated with enhanced memory retention and learning capabilities in aged mice, indicating its role in cognitive health maintenance .

Safety and Toxicity

While NHON shows promise in various biological activities, safety assessments are crucial. Current data suggest that it has a favorable safety profile with low toxicity levels observed in preclinical studies. However, comprehensive toxicological evaluations are necessary to establish its safety for human use.

Q & A

Basic Research Question

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (S24/25) .

- Respiratory Protection: Use NIOSH-certified N95 masks in poorly ventilated areas to avoid dust inhalation (S22) .

- Waste Disposal: Segregate waste in airtight containers labeled for hazardous organic compounds, adhering to EPA/DOT guidelines .

How should researchers design dose-response studies for evaluating this compound’s efficacy in cancer models?

Advanced Research Question

- In vitro: Use logarithmic dose ranges (1 nM–100 µM) in 2D/3D cell cultures (e.g., HCT-116 or HeLa), with cisplatin as a positive control. Measure IC₅₀ via MTT assays .

- In vivo: Optimize dosing frequency based on pharmacokinetic profiling (e.g., tail vein injection in xenograft models). Monitor tumor volume via caliper measurements and validate biomarkers (e.g., HIF-1α levels via ELISA) .

What strategies mitigate batch-to-batch variability in this compound production?

Advanced Research Question

- Standardize raw material sources (e.g., nicotinamide from a single supplier).

- Implement in-process controls (e.g., real-time FTIR monitoring of intermediate reactions).

- Use quality-by-design (QbD) principles to identify critical process parameters (CPPs) affecting purity and yield .

How can systematic reviews address gaps in mechanistic data for this compound?

Q. Methodological Guidance

- Conduct a PRISMA-compliant review: Search PubMed, EMBASE, and Web of Science using MeSH terms like “nicotinamidine derivatives” and “hypoxia-inducible factor.”

- Extract data from preclinical studies (in vitro/in vivo) and categorize findings by mechanism (e.g., prolyl hydroxylase inhibition vs. ROS modulation).

- Use meta-analysis tools (e.g., RevMan) to quantify effect sizes and identify understudied pathways .

What analytical techniques are optimal for characterizing degradation products of this compound?

Advanced Research Question

- For hydrolytic degradation: Use LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid/acetonitrile) to identify hydrolyzed intermediates.

- For oxidative degradation: Employ electron paramagnetic resonance (EPR) to detect free radical formation under UV light exposure.

- Validate stability profiles using ICH Q1A(R2) guidelines for accelerated and long-term storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.